2-(Cyclopropanecarboxamido)isonicotinic acid
Overview
Description
“2-(Cyclopropanecarboxamido)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
The synthesis of nonradioactive CMP was achieved by the coupling of 2-(cyclopropanecarboxamido) isonicotinic acid and 4-methoxypyridin-3-amine . Desmethyl-CMP was obtained by demethylation of CMP with BBr3 .Chemical Reactions Analysis
The radiochemical synthesis of [11C]CMP was optimized and automated on a GE-FX2MeI/FX2M radiochemistry module by alkylating the corresponding desmethyl-CMP precursor with [11C]MeI in DMF in presence of NaOH .Physical And Chemical Properties Analysis
Isonicotinic acid, from which “2-(Cyclopropanecarboxamido)isonicotinic acid” is derived, is a white to off-white crystalline solid with a molar mass of 123.111 g·mol−1 . It has a melting point of 310 °C (590 °F; 583 K) and sublimes .Scientific Research Applications
2-(Cyclopropanecarboxamido)isonicotinic acid: A Comprehensive Analysis
Organic Synthesis: This compound can serve as an organocatalyst in multi-component condensation reactions, which are pivotal in synthesizing complex heterocyclic compounds such as pyranopyrazoles . These reactions are fundamental in creating diverse molecular structures that can have various applications, including pharmaceuticals and agrochemicals.
Coordination Chemistry: As an organic ligand, 2-(Cyclopropanecarboxamido)isonicotinic acid can be used to prepare coordination polymers, such as copper (I) halide coordination polymers . These polymers have potential applications in materials science, including catalysis, gas storage, and separation technologies.
Radiopharmaceuticals: In the field of nuclear medicine, this compound has been used in the synthesis of nonradioactive ligands for positron emission tomography (PET) imaging agents . Such agents are crucial for diagnosing and monitoring various diseases, including neurological disorders and cancers.
Medicinal Chemistry: The coupling of 2-(Cyclopropanecarboxamido)isonicotinic acid with other amines has been reported to yield compounds with high affinity for certain biological targets . These synthesized compounds can be further explored for their therapeutic potential against diseases where such targets are implicated.
Plant Immune System Induction: Derivatives of isonicotinic acid have shown efficacy in inducing plants’ natural immune systems . By extension, 2-(Cyclopropanecarboxamido)isonicotinic acid could be modified and applied in agricultural research to develop new plant protection strategies.
Safety and Hazards
While specific safety and hazard information for “2-(Cyclopropanecarboxamido)isonicotinic acid” is not available, it’s important to handle all chemicals with care. For instance, isonicotinic acid should be handled with personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing .
Future Directions
Mechanism of Action
- Role : KatG activates isoniazid by forming a hypothetical isonicotinoyl anion or radical, which is essential for its antimycobacterial activity .
- Resulting Changes : This disruption weakens the mycobacterial cell wall, rendering the bacterium more susceptible to immune clearance and other antitubercular drugs .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQJIXVJEGEZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanecarboxamido)isonicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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